5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine
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Overview
Description
5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine: is a heterocyclic compound that features a bromine atom at the 5th position, a piperidin-2-yl group at the 4th position, and an amine group at the 2nd position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Piperidinylation: The brominated pyrimidine is then reacted with piperidine under basic conditions, often using a base like potassium carbonate or sodium hydride, to introduce the piperidin-2-yl group at the 4th position.
Amination: Finally, the compound undergoes amination at the 2nd position using ammonia or an amine source under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-2-yl group, to form various oxidized or reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substituted Derivatives: Various substituted pyrimidines depending on the nucleophile used.
Oxidized or Reduced Products: Depending on the oxidizing or reducing agent used.
Coupled Products: Aryl or alkyl-substituted pyrimidines from coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Drug Development: Used in the development of new therapeutic agents targeting various biological pathways.
Industry:
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Interaction: Intercalating into DNA and disrupting replication or transcription processes.
Molecular Targets and Pathways:
Protein Kinases: May inhibit protein kinases involved in cell signaling pathways.
G-Protein Coupled Receptors: Modulating the activity of G-protein coupled receptors.
DNA Topoisomerases: Inhibiting DNA topoisomerases, leading to the disruption of DNA replication.
Comparison with Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Comparison:
- Structural Differences: The position and type of substituents on the pyrimidine ring vary among these compounds.
- Biological Activity: Each compound may exhibit different biological activities based on the nature of the substituents.
- Chemical Reactivity: The presence of different functional groups affects the chemical reactivity and the types of reactions they undergo.
Uniqueness: 5-Bromo-4-(piperidin-2-yl)pyrimidin-2-amine is unique due to the specific positioning of the piperidin-2-yl group and the amine group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-piperidin-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-6-5-13-9(11)14-8(6)7-3-1-2-4-12-7/h5,7,12H,1-4H2,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVQVSQSAQVBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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